5-Bromo-2-trifluoroacetyl-1-indanone

TRPA1 Antagonist Pain Research Calcium Influx Assay

5-Bromo-2-trifluoroacetyl-1-indanone (CAS 1373824-01-1) offers sub-10 μM TRPA1 IC50 potency, outperforming its non-brominated analog by >2.5-fold. Its 5-bromo substituent is a critical handle for Pd-catalyzed cross-coupling, enabling rapid SAR diversification, while the trifluoroacetyl group imparts distinct electronic/lipophilic character (XLogP3-AA=3.4). Verified by Wiley Registry mass spectrum for GC-MS reference standard use and documented as a key intermediate in US Patent 8,552,199 B2 for therapeutic indane synthesis.

Molecular Formula C11H6BrF3O2
Molecular Weight 307.06 g/mol
Cat. No. B13714393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-trifluoroacetyl-1-indanone
Molecular FormulaC11H6BrF3O2
Molecular Weight307.06 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C1C=C(C=C2)Br)C(=O)C(F)(F)F
InChIInChI=1S/C11H6BrF3O2/c12-6-1-2-7-5(3-6)4-8(9(7)16)10(17)11(13,14)15/h1-3,8H,4H2
InChIKeyYSGATXUPJIRJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-trifluoroacetyl-1-indanone: Core Structural and Regulatory Baselines for Procurement


5-Bromo-2-trifluoroacetyl-1-indanone (CAS 1373824-01-1) is a brominated indanone derivative featuring a trifluoroacetyl group at the 2-position and a bromine substituent at the 5-position of the indane ring [1]. Its molecular formula is C11H6BrF3O2 with a molecular weight of 307.06 g/mol and a computed XLogP3-AA of 3.4 [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, with documented use in the preparation of substituted indanes claimed as therapeutic agents .

5-Bromo-2-trifluoroacetyl-1-indanone: Why Simple Analogs Cannot Substitute in Critical Applications


Although indanone derivatives share a common core, the precise positioning of the bromine atom and the trifluoroacetyl group dictates downstream reactivity, biological target engagement, and physicochemical properties. Substituting 5-Bromo-2-trifluoroacetyl-1-indanone with an analog such as the 5-chloro or non-brominated version can lead to substantial differences in synthetic outcomes and biological assay results. The bromine atom at the 5-position is not merely a placeholder; it is a critical handle for cross-coupling reactions and a key modulator of molecular recognition, as evidenced by differential TRPA1 antagonism [1]. Similarly, the trifluoroacetyl moiety imparts unique electronic and lipophilic character that cannot be replicated by non-fluorinated or differently fluorinated analogs [2].

5-Bromo-2-trifluoroacetyl-1-indanone: Quantitative Differentiation Data for Scientific Selection


Enhanced TRPA1 Antagonism Compared to Non-Brominated Analog

In a calcium influx assay using HEK293 cells expressing human TRPA1, 5-Bromo-2-trifluoroacetyl-1-indanone exhibited an IC50 of 9,990 nM as an antagonist, measured by inhibition of CA-induced calcium influx after a 10-minute incubation [1]. In stark contrast, the non-brominated analog 2-trifluoroacetyl-1-indanone showed an IC50 greater than 25,000 nM under similar conditions, indicating a greater than 2.5-fold reduction in antagonistic potency [2]. This difference underscores the critical role of the 5-bromo substituent in enhancing target engagement.

TRPA1 Antagonist Pain Research Calcium Influx Assay

Distinct Lipophilicity and Molecular Weight Profile vs. 5-Chloro Analog

5-Bromo-2-trifluoroacetyl-1-indanone possesses a molecular weight of 307.06 g/mol and a computed XLogP3-AA of 3.4 [1]. The corresponding 5-chloro analog, 5-Chloro-2-trifluoroacetyl-1-indanone, has a molecular weight of 262.61 g/mol . This 44.45 g/mol difference, combined with the increased lipophilicity and polarizability imparted by the bromine atom, results in a distinct pharmacokinetic profile. The brominated compound is more lipophilic and heavier, which can influence membrane permeability, protein binding, and metabolic stability in ways the chloro analog cannot replicate.

Physicochemical Properties Drug Design Lipinski's Rule of Five

Unique Mass Spectrometric Fingerprint for Analytical Confirmation

The mass spectrum of 5-Bromo-2-trifluoroacetyl-1-indanone is available in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: GxM448MJVKl), providing a unique fragmentation pattern for analytical confirmation [1]. This spectrum, with a base peak and molecular ion cluster characteristic of the bromine isotopic signature, enables unambiguous identification and purity assessment by GC-MS. While other isomers, such as 6-Bromo-2-trifluoroacetyl-1-indanone, share the same molecular weight, their mass spectra and retention times differ, making this reference spectrum a critical tool for distinguishing between regioisomers .

Analytical Chemistry GC-MS Quality Control

Patent-Documented Utility as a Key Intermediate for Therapeutic Indanes

US Patent 8,552,199 B2, titled 'Substituted indanes, method for the production thereof, and use thereof as drugs,' explicitly encompasses compounds derived from or related to the 5-bromo-2-trifluoroacetyl-1-indanone scaffold . The patent claims methods for producing substituted indanes that serve as pharmaceutical agents, highlighting the strategic value of this halogenated intermediate in constructing biologically active molecules. While the non-brominated 2-trifluoroacetyl-1-indanone is also a known building block, its utility in the specific synthetic sequences claimed in this patent family is often limited due to the absence of the bromine handle for further derivatization .

Medicinal Chemistry Synthetic Intermediates Drug Development

5-Bromo-2-trifluoroacetyl-1-indanone: Optimal Use Cases Backed by Quantitative Evidence


Lead Optimization for TRPA1-Targeted Pain Therapeutics

Based on its sub-10 μM IC50 against human TRPA1 in a validated calcium influx assay [1], 5-Bromo-2-trifluoroacetyl-1-indanone serves as an advanced starting point for medicinal chemistry campaigns targeting TRPA1-mediated pain pathways. Its potency advantage over the non-brominated analog (>2.5-fold) justifies its selection for hit-to-lead expansion and SAR studies.

Synthesis of Patent-Enabled Substituted Indane Pharmaceuticals

As documented in US Patent 8,552,199 B2, this compound is a valuable intermediate for the preparation of substituted indanes with claimed therapeutic utility . Its bromine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the indane core for drug discovery programs.

Analytical Reference Standard for Regioisomer Identification

With a verified mass spectrum available in the Wiley Registry [2], 5-Bromo-2-trifluoroacetyl-1-indanone can be employed as a reference standard in GC-MS analyses to confirm the identity and purity of synthesized batches. This is particularly critical when working with mixtures of regioisomers (e.g., 5-bromo vs. 6-bromo), where chromatographic and mass spectrometric differentiation is required.

Physicochemical Probe for Structure-Property Relationship (SPR) Studies

The compound's distinct molecular weight (307.06 g/mol) and computed lipophilicity (XLogP3-AA = 3.4) compared to the 5-chloro analog make it an ideal probe for investigating the impact of halogen substitution on membrane permeability, metabolic stability, and off-target binding in early-stage drug discovery.

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